molecular formula C11H10N2 B15336931 7-Cyclopropylquinazoline

7-Cyclopropylquinazoline

Cat. No.: B15336931
M. Wt: 170.21 g/mol
InChI Key: VEWZWMKXZFAFPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Cyclopropylquinazoline is a heterocyclic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The incorporation of a cyclopropyl group at the 7th position of the quinazoline ring enhances its chemical properties and biological activities, making it a compound of significant interest in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Cyclopropylquinazoline typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminobenzonitrile with cyclopropylamine in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or methanol. The resulting product is then purified through recrystallization or chromatography .

Industrial Production Methods: Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis or the use of automated reactors. These methods ensure higher yields and purity of the final product. Transition metal-catalyzed reactions, such as palladium-catalyzed cross-coupling reactions, are also employed to enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions: 7-Cyclopropylquinazoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

7-Cyclopropylquinazoline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 7-Cyclopropylquinazoline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of tyrosine kinases, which are involved in cell signaling pathways that regulate cell growth and proliferation. By binding to the active site of these enzymes, this compound prevents the phosphorylation of key proteins, thereby inhibiting the downstream signaling pathways that lead to cancer cell growth and survival .

Comparison with Similar Compounds

  • Quinazoline
  • Quinazolinone
  • Quinoxaline
  • Cinnoline
  • Phthalazine

Comparison: 7-Cyclopropylquinazoline is unique due to the presence of the cyclopropyl group, which enhances its chemical stability and biological activity compared to other quinazoline derivatives. This structural modification allows for better interaction with molecular targets and improved pharmacokinetic properties, making it a more effective compound in therapeutic applications .

Properties

Molecular Formula

C11H10N2

Molecular Weight

170.21 g/mol

IUPAC Name

7-cyclopropylquinazoline

InChI

InChI=1S/C11H10N2/c1-2-8(1)9-3-4-10-6-12-7-13-11(10)5-9/h3-8H,1-2H2

InChI Key

VEWZWMKXZFAFPM-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=CC3=NC=NC=C3C=C2

Origin of Product

United States

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